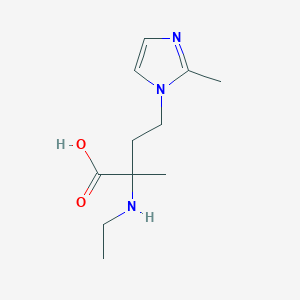
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9BrClNO3S It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl chloride group attached to a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 5-bromopyridine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: Similar in structure but lacks the propane chain.
3-((5-Bromopyridin-2-yl)oxy)propane-1-sulfonyl chloride: Similar but with the bromine atom at a different position.
3-((5-Bromopyridin-3-yl)oxy)propane-1-sulfonic acid: Similar but with a sulfonic acid group instead of sulfonyl chloride.
Uniqueness
Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
1343437-17-1 |
|---|---|
Molekularformel |
C8H9BrClNO3S |
Molekulargewicht |
314.58 g/mol |
IUPAC-Name |
3-(5-bromopyridin-3-yl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H9BrClNO3S/c9-7-4-8(6-11-5-7)14-2-1-3-15(10,12)13/h4-6H,1-3H2 |
InChI-Schlüssel |
BYIUFVPFZRPADY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)

![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)





